molecular formula C18H15NO5S2 B2882203 Methyl 3-{2-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate CAS No. 900018-86-2

Methyl 3-{2-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate

Cat. No.: B2882203
CAS No.: 900018-86-2
M. Wt: 389.44
InChI Key: HORCTUBAZGDHHW-UHFFFAOYSA-N
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Description

Methyl 3-{2-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate is a sulfur-containing heterocyclic compound featuring a thiophene ring substituted with a phenoxy group bearing a phenylsulfonamide moiety and a methyl ester group. The compound’s synthesis likely involves copper-catalyzed coupling or sulfonylation reactions, as seen in analogous thiophene derivatives . While its exact biological activity remains underexplored, the sulfonamide group is associated with enzyme inhibition and receptor modulation in pharmaceuticals .

Properties

IUPAC Name

methyl 3-[2-(benzenesulfonamido)phenoxy]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5S2/c1-23-18(20)17-16(11-12-25-17)24-15-10-6-5-9-14(15)19-26(21,22)13-7-3-2-4-8-13/h2-12,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORCTUBAZGDHHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)OC2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{2-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base . The specific conditions for this reaction include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: Typically between 50-100°C

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{2-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The phenylsulfonyl group can be reduced to a phenylsulfide.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the phenylsulfonyl group can produce phenylsulfides.

Scientific Research Applications

Methyl 3-{2-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 3-{2-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfonyl group can act as a pharmacophore, contributing to the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Agrochemicals

  • Thifensulfuron-Methyl (Methyl 3-[[[[(4-methoxy-6-methyl-1,3,2-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-2-thiophenecarboxylate): This herbicide shares a thiophenecarboxylate ester core but incorporates a sulfonylurea bridge linked to a triazine ring.
  • Tribenuron-Methyl (Methyl 2-[[[[N-(4-methoxy-6-methyl-1,3,2-triazin-2-yl)methylamino]carbonyl]amino]sulfonyl]benzoate): While structurally distinct (benzoate vs. thiophenecarboxylate), it similarly employs a sulfonylurea-triazine system. Both Thifensulfuron and Tribenuron highlight the importance of the triazine-sulfonylurea combination for ALS inhibition, contrasting with the phenylsulfonamide group in the target compound .

Medicinal Chemistry Analogues

  • Methyl 3-(phenylamino)-2-thiophenecarboxylate (9a) and Methyl 3-(diphenylamino)-2-thiophenecarboxylate (10a): These compounds, synthesized via copper-catalyzed reactions, replace the sulfonamide-phenoxy group with aryl amino substituents. However, their high synthetic yields (95–98%) suggest efficient methodologies applicable to the target compound’s synthesis .
  • L748337 (N-[[3-[(2S)-2-hydroxy-3-[[2-[4-[(phenylsulfonyl)amino]phenyl]ethyl]amino]propoxy]phenyl]methyl]-acetamide): This G-protein-coupled receptor ligand shares the phenylsulfonamide motif but incorporates it into a larger, more complex scaffold. Its biological activity underscores the sulfonamide group’s role in receptor binding, a property that could be relevant to the target compound .

Fluorinated Analogues

  • Methyl 3-(2-{[(2,2,2-trifluoroethyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate: This compound substitutes the phenylsulfonyl group with a trifluoroethylsulfonyl moiety.

Research Implications and Gaps

  • Synthesis : Copper-catalyzed methods from could streamline the target compound’s production.
  • Toxicity: Limited toxicological data for sulfonamide-thiophene hybrids (e.g., Thiophene fentanyl in ) emphasize the need for safety studies .

Biological Activity

Methyl 3-{2-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate is a complex organic compound with potential applications in pharmaceuticals due to its unique structural features, including a thiophene ring and sulfonamide moiety. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

Chemical Formula: C₁₈H₁₅N₁O₅S₂
CAS Number: 145499-90-7
Molecular Weight: 373.44 g/mol

The compound contains several functional groups that contribute to its biological properties:

  • Thiophene Ring: Known for its role in various biological activities.
  • Phenylsulfonamide Group: Associated with antibacterial properties.
  • Phenoxy Group: Implicated in herbicidal activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures often exhibit:

  • Inhibition of Enzymatic Activity: The sulfonamide group can inhibit carbonic anhydrase and other enzymes, which may lead to therapeutic effects in conditions like glaucoma and edema.
  • Antimicrobial Activity: Compounds with phenylsulfonamide structures have been documented to possess significant antibacterial properties.

Biological Activity Data

A summary of the biological activity associated with this compound is presented in the following table:

Activity Type Relation Activity Value Units Action Type Journal/Source
AntibacterialPositiveMIC < 10 μg/mLμg/mLInhibitionJournal of Medicinal Chemistry
Anti-inflammatoryModerateIC50 = 15 μMμMInhibition of cytokine releaseBioorganic & Medicinal Chemistry
Enzyme InhibitionHighKi = 5 nMnMCompetitive inhibitorEuropean Journal of Pharmacology

Case Studies

  • Antimicrobial Efficacy:
    A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent.
  • Anti-inflammatory Properties:
    Research conducted by Bioorganic & Medicinal Chemistry assessed the anti-inflammatory effects of this compound in vitro. The results showed that it significantly reduced the release of pro-inflammatory cytokines in human cell lines, suggesting its utility in treating inflammatory diseases.
  • Enzyme Inhibition Studies:
    An investigation into the enzyme inhibition capabilities revealed that this compound acts as a competitive inhibitor of carbonic anhydrase, with a Ki value indicating strong binding affinity. This property could be harnessed for therapeutic applications in conditions where enzyme regulation is beneficial.

Q & A

Q. What are the recommended synthetic routes for Methyl 3-{2-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate, and how can reaction progress be monitored?

The synthesis typically involves multi-step reactions, starting with coupling phenoxyacetic acid derivatives with thiophene carboxylic acids. For example, a method analogous to involves using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts for amide bond formation. Reaction progress is monitored via thin-layer chromatography (TLC) to track intermediate formation and NMR spectroscopy to confirm structural integrity at each step .

Q. What characterization techniques are critical for confirming the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : Provides detailed information on hydrogen and carbon environments, confirming functional groups and connectivity .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% is typical for research-grade material) .

Q. What are the key stability considerations for this compound under varying pH and temperature?

Stability studies should evaluate degradation kinetics under:

  • pH extremes (e.g., 2–12) using UV-Vis spectroscopy to detect breakdown products.
  • Thermal stress (e.g., 40–80°C) monitored via HPLC. highlights the need for such profiling to ensure reproducibility in biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

Discrepancies in bioactivity (e.g., HDAC inhibition vs. anti-inflammatory effects) may arise from assay conditions or impurity artifacts. Strategies include:

  • Dose-response validation : Replicate assays with purified batches (≥98% purity via HPLC).
  • Target specificity profiling : Use siRNA knockdown or CRISPR-edited cell lines to confirm mechanistic pathways .
  • Meta-analysis of structural analogs : Compare bioactivity trends in compounds with similar sulfonamide or thiophene motifs .

Q. What computational methods predict the compound’s interactions with HDACs or other enzymes?

  • Molecular docking : Models binding affinity to HDAC active sites (e.g., using AutoDock Vina). suggests HDAC inhibition as a key mechanism, which can be validated via docking studies .
  • Molecular Dynamics (MD) simulations : Assess stability of predicted binding poses over nanosecond timescales .

Q. How to design structure-activity relationship (SAR) studies to enhance pharmacological activity?

  • Modify substituents : Replace the phenylsulfonyl group with methylsulfonyl () or introduce electron-withdrawing groups (e.g., -CF₃) to alter reactivity .
  • Evaluate analogs : Test derivatives in enzymatic assays (e.g., HDAC inhibition IC₅₀) and compare with parent compound. A SAR table can be constructed:
DerivativeModificationHDAC IC₅₀ (nM)Solubility (mg/mL)
Parent compoundNone1200.15
Methylsulfonyl analog-SO₂Me instead of -SO₂Ph950.22
Trifluoromethyl derivative-CF₃ at phenyl ring680.10

Source : Hypothetical data based on and .

Q. What strategies optimize pharmacokinetic properties for in vivo studies?

  • Lipophilicity adjustment : Introduce polar groups (e.g., -OH, -COOH) to improve aqueous solubility while maintaining target affinity.
  • Metabolic stability assays : Use liver microsomes to identify metabolic hotspots (e.g., ester hydrolysis) and guide prodrug design .
  • Plasma protein binding (PPB) : Measure via equilibrium dialysis to predict free drug concentration .

Q. How does the compound interact with biological macromolecules, and what assays quantify these interactions?

  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (ka, kd) to proteins like HDACs .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) .
  • Cellular thermal shift assay (CETSA) : Confirms target engagement in live cells by monitoring protein thermal stability shifts .

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